molecular formula C13H17NO3 B14305490 2-(Benzyloxy)ethyl 3-aminobut-2-enoate CAS No. 112057-63-3

2-(Benzyloxy)ethyl 3-aminobut-2-enoate

Cat. No.: B14305490
CAS No.: 112057-63-3
M. Wt: 235.28 g/mol
InChI Key: PREAUXZPFMFTLU-UHFFFAOYSA-N
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Description

2-(Benzyloxy)ethyl 3-aminobut-2-enoate is an organic compound with significant importance in various fields of chemistry and industry. This compound features a benzyloxy group attached to an ethyl chain, which is further connected to a 3-aminobut-2-enoate moiety. The presence of both amino and ester functional groups makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)ethyl 3-aminobut-2-enoate can be achieved through several methods. One common approach involves the reaction of ethyl acetoacetate with ammonium acetate in ethanol, followed by the addition of benzyl bromide. The reaction mixture is stirred at room temperature for several hours, and the product is isolated through extraction and purification techniques .

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale batch reactions. The process begins with the preparation of ethyl acetoacetate and ammonium acetate in ethanol. The mixture is then subjected to continuous stirring and heating to ensure complete reaction. Benzyl bromide is added gradually, and the reaction is monitored using analytical techniques such as gas chromatography. The final product is purified through distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)ethyl 3-aminobut-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Benzyloxy)ethyl 3-aminobut-2-enoate has numerous applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)ethyl 3-aminobut-2-enoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The benzyloxy group enhances the compound’s lipophilicity, facilitating its passage through cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzyloxy)ethyl 3-aminobut-2-enoate is unique due to the presence of the benzyloxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it more suitable for certain applications compared to its analogs .

Properties

CAS No.

112057-63-3

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

2-phenylmethoxyethyl 3-aminobut-2-enoate

InChI

InChI=1S/C13H17NO3/c1-11(14)9-13(15)17-8-7-16-10-12-5-3-2-4-6-12/h2-6,9H,7-8,10,14H2,1H3

InChI Key

PREAUXZPFMFTLU-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)OCCOCC1=CC=CC=C1)N

Origin of Product

United States

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